4-cyclopropyl-1-methyl-3-[1-(7-methyl-7H-purin-6-yl)piperidin-4-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one
Description
The compound 4-cyclopropyl-1-methyl-3-[1-(7-methyl-7H-purin-6-yl)piperidin-4-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one is a structurally complex heterocyclic molecule with three key components:
A 4,5-dihydro-1H-1,2,4-triazol-5-one core substituted with a cyclopropyl group at position 4 and a methyl group at position 1.
A piperidin-4-yl moiety linked to the triazolone ring at position 3.
A 7-methyl-7H-purin-6-yl group attached to the piperidine nitrogen.
This unique architecture combines a triazolone scaffold—known for metabolic stability and hydrogen-bonding capacity—with a purine system, which is often associated with kinase inhibition or nucleotide mimicry. The cyclopropyl substituent may enhance steric and electronic properties, while the piperidine linker provides conformational flexibility for target engagement. Structural determination of such compounds typically employs X-ray crystallography refined via programs like SHELXL, ensuring precise molecular modeling .
Properties
IUPAC Name |
4-cyclopropyl-2-methyl-5-[1-(7-methylpurin-6-yl)piperidin-4-yl]-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N8O/c1-22-10-20-14-13(22)16(19-9-18-14)24-7-5-11(6-8-24)15-21-23(2)17(26)25(15)12-3-4-12/h9-12H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHPZAMAHXZHDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=NC=N2)N3CCC(CC3)C4=NN(C(=O)N4C5CC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-cyclopropyl-1-methyl-3-[1-(7-methyl-7H-purin-6-yl)piperidin-4-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one is a novel synthetic derivative that integrates a triazole core with purine and piperidine moieties. This combination suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The structural formula of the compound can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been explored through various studies, highlighting its potential in several therapeutic areas:
1. Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit antimicrobial properties. The triazole ring has been associated with antifungal activity, while the piperidine and purine components may enhance antibacterial effects.
2. Enzyme Inhibition
The compound is hypothesized to inhibit specific enzymes involved in metabolic pathways:
- Acetylcholinesterase (AChE) : Inhibitors of AChE are crucial in treating neurodegenerative diseases like Alzheimer's.
- Urease : Urease inhibitors can be beneficial in treating infections caused by Helicobacter pylori.
3. Anticancer Properties
Preliminary studies suggest that derivatives containing the purine structure can exhibit anticancer activity by interfering with nucleic acid synthesis and cellular proliferation.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Screening
In a study assessing the antimicrobial efficacy of similar compounds, it was found that derivatives with a triazole ring demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The compound's structure may enhance its interaction with bacterial cell membranes, leading to increased permeability and subsequent cell lysis.
Case Study: Enzyme Inhibition
A recent study evaluated the inhibitory effects of various triazole derivatives on AChE and urease. The compound exhibited an IC50 value comparable to established inhibitors, indicating its potential as a therapeutic agent for conditions requiring enzyme modulation.
The biological activities of this compound can be attributed to several mechanisms:
- Molecular Interactions : The presence of nitrogen atoms in the triazole and purine rings facilitates hydrogen bonding with target proteins.
- Structural Flexibility : The cyclopropyl group allows for conformational changes that may enhance binding affinity to biological targets.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Substituent Effects: The cyclopropyl group in the target compound and ’s analogue may improve metabolic stability compared to the isopropyl group in ’s compound, which introduces greater steric hindrance and lipophilicity . The purine moiety in the target compound distinguishes it from simpler triazolone-piperidine derivatives, suggesting specialized bioactivity (e.g., kinase or adenosine receptor modulation).
Physicochemical Properties :
- The hydrochloride salt in ’s compound enhances aqueous solubility, whereas the free-base purine derivative (target compound) may require formulation optimization for bioavailability .
- Coumarin derivatives () exhibit distinct electronic properties due to extended π-conjugation, favoring applications in fluorescence or photodynamic therapy .
Synthetic Complexity :
- The target compound’s synthesis likely involves multi-step coupling of the purine and triazolone systems, contrasting with simpler triazolone-piperidine preparations (e.g., and ) .
Research Findings and Implications
- Structural Insights : X-ray studies using SHELX software (e.g., SHELXL) are critical for resolving the conformational flexibility of the piperidine linker and purine orientation .
- Knowledge Gaps: Limited pharmacological data are available for these compounds. Future studies should prioritize activity assays (e.g., kinase inhibition, cytotoxicity) and ADME profiling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
